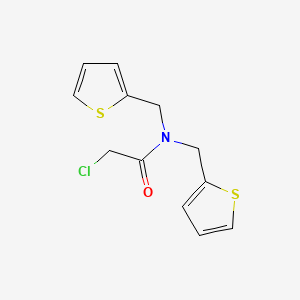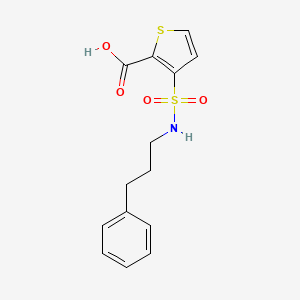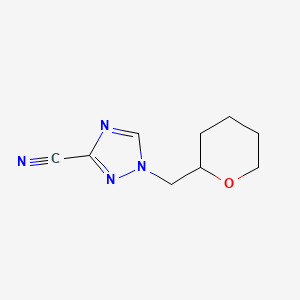
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one, also known as DFHBI, is a synthetic compound that has been widely used in scientific research for its unique properties. This molecule has a diazepan ring structure with a difluorobenzoyl group attached to it, which makes it highly fluorescent and enables it to bind selectively to RNA molecules. In
作用机制
The mechanism of action of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one involves the binding of the molecule to RNA molecules through a stacking interaction with the aromatic ring of the difluorobenzoyl group. This interaction induces a conformational change in the RNA structure, which results in an increase in fluorescence intensity. The binding of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one to RNA is highly selective and specific, which makes it an ideal probe for RNA imaging and detection.
Biochemical and Physiological Effects:
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been shown to have minimal biochemical and physiological effects on living cells and organisms. The molecule is non-toxic and non-invasive, which makes it an ideal probe for in vitro and in vivo imaging of RNA molecules.
实验室实验的优点和局限性
The advantages of using 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in lab experiments include its high selectivity and specificity for RNA molecules, its high fluorescence intensity, and its non-toxic and non-invasive nature. However, the limitations of using 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one include its limited applicability to certain RNA structures, its sensitivity to environmental factors such as pH and temperature, and its potential interference with other fluorescent probes.
未来方向
There are several future directions for the use of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in scientific research, including the development of new RNA imaging techniques that can detect and quantify RNA in living cells and organisms, the optimization of the synthesis method to yield higher purity and yield of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one, and the exploration of new applications for 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in RNA research. Additionally, the development of new fluorescent probes that can complement the properties of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one and expand the range of RNA structures that can be imaged and detected is also an area of future research.
合成方法
The synthesis of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one involves several steps, including the reaction of 2,5-difluorobenzoyl chloride with 1,4-diazepan-5-one in the presence of a base such as triethylamine, followed by purification through column chromatography. This method has been optimized to yield high purity and high yield of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one.
科学研究应用
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been widely used in scientific research as a fluorescent probe for RNA molecules. This molecule has a high affinity for RNA and can bind selectively to different RNA structures, including riboswitches, aptamers, and RNA aptamers. The binding of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one to RNA induces a conformational change that results in a significant increase in fluorescence intensity, which can be detected by fluorescence microscopy or spectroscopy. This property of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been exploited in various applications, including RNA imaging, RNA detection, and RNA quantification.
属性
IUPAC Name |
1-(2,5-difluorobenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c13-8-1-2-10(14)9(7-8)12(18)16-5-3-11(17)15-4-6-16/h1-2,7H,3-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHRLBGGQIWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)


![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)




